1-phenyl-N-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxamide
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Overview
Description
1-Phenyl-N-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxamide is an organic compound with the molecular formula C21H25NO It is a cyclopentane derivative featuring a phenyl group and an isopropyl-substituted phenyl group attached to the nitrogen atom of the carboxamide functional group
Scientific Research Applications
1-Phenyl-N-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with aniline derivatives. The process may include the following steps:
Formation of Cyclopentanecarboxylic Acid Chloride: Cyclopentanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclopentanecarboxylic acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-isopropylaniline in the presence of a base such as triethylamine (Et3N) to yield the desired carboxamide product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Phenylcyclopentane-1-carboxamide: Lacks the isopropyl-substituted phenyl group.
N-Phenylcyclopentane-1-carboxamide: Similar structure but without the phenyl group on the cyclopentane ring.
4-Isopropyl-N-phenylbenzamide: Contains the isopropyl-substituted phenyl group but lacks the cyclopentane ring.
Uniqueness: 1-Phenyl-N-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxamide is unique due to its combination of a cyclopentane ring, a phenyl group, and an isopropyl-substituted phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-phenyl-N-(4-propan-2-ylphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)17-10-12-19(13-11-17)22-20(23)21(14-6-7-15-21)18-8-4-3-5-9-18/h3-5,8-13,16H,6-7,14-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREIIEUNCFOZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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